奋乃静亚砜

描述

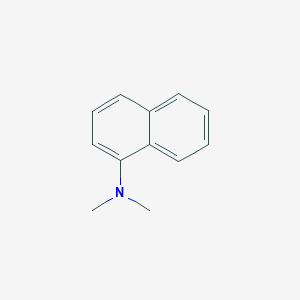

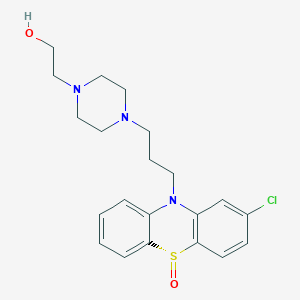

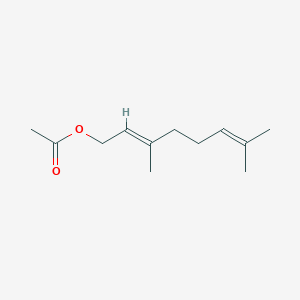

奋乃静亚砜是奋乃静的代谢产物,奋乃静是一种哌嗪苯噻嗪类抗精神病药。它主要用于治疗精神分裂症和严重恶心呕吐。 该化合物因其阻断大脑中多巴胺受体的能力而闻名,这有助于控制精神病症状 .

科学研究应用

奋乃静亚砜在科学研究中具有多种应用:

化学: 用作分析化学中的参考标准,以确定药物制剂中奋乃静的强度、质量、纯度和特性.

生物学: 研究其对多巴胺受体的影响及其在神经化学途径中的潜在作用。

医学: 研究其在治疗精神病疾病中的治疗效果及其潜在副作用。

工业: 用于含有奋乃静的药物产品的质量控制.

作用机制

奋乃静亚砜通过结合大脑中的多巴胺 D1 和 D2 受体发挥作用,抑制它们的活性。这种作用有助于减少幻觉和妄想等精神病症状。 该化合物还结合α-肾上腺素受体,这有助于其抗呕吐作用 .

类似化合物:

氯丙嗪: 另一种具有类似多巴胺受体阻断特性的苯噻嗪类抗精神病药。

独特性: 奋乃静亚砜因其特定的亚砜基团而独一无二,该基团影响其药理活性代谢稳定性。 这种结构差异可能导致其治疗效果和副作用与其他苯噻嗪衍生物相比存在差异 .

安全和危害

生化分析

Biochemical Properties

Perphenazine sulfoxide, like its parent compound perphenazine, is believed to interact with dopamine D1/D2 receptors and α1-adrenergic receptors . The interactions with these receptors are thought to be responsible for its antipsychotic effects .

Cellular Effects

It is known that perphenazine, the parent compound, acts on the central nervous system and has a greater behavioral potency than other phenothiazine derivatives . It is reasonable to assume that perphenazine sulfoxide may have similar effects.

Molecular Mechanism

Perphenazine sulfoxide likely exerts its effects at the molecular level through binding interactions with dopamine D1/D2 and α1-adrenergic receptors

Temporal Effects in Laboratory Settings

It is known that perphenazine is extensively metabolized in the liver to a number of metabolites, including perphenazine sulfoxide, by sulfoxidation, hydroxylation, dealkylation, and glucuronidation .

Metabolic Pathways

Perphenazine sulfoxide is primarily formed through the metabolic pathway of sulfoxidation of perphenazine in the liver . Other metabolic processes involved include hydroxylation, dealkylation, and glucuronidation .

准备方法

合成路线和反应条件: 奋乃静亚砜的制备涉及奋乃静的亚砜化。 此过程通常使用氧化剂,如过氧化氢或间氯过氧苯甲酸,在受控条件下将亚砜基团引入奋乃静分子 .

工业生产方法: 在工业环境中,奋乃静亚砜的合成遵循类似的路线,但规模更大。 该过程涉及使用甲苯和二甲苯等溶剂,然后进行缩合反应、蒸馏和结晶以获得最终产品 .

化学反应分析

反应类型: 奋乃静亚砜会经历各种化学反应,包括:

氧化: 奋乃静转化为奋乃静亚砜。

还原: 在特定条件下可能还原回奋乃静。

取代: 涉及分子中官能团取代的反应。

常用试剂和条件:

氧化: 过氧化氢、间氯过氧苯甲酸。

还原: 还原剂如氢化锂铝。

取代: 根据所需的取代反应,各种亲核试剂和亲电试剂。

主要产品:

氧化: 奋乃静亚砜。

还原: 奋乃静。

取代: 奋乃静亚砜的各种取代衍生物

属性

IUPAC Name |

2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)28(21)27)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJXTMQMAOYROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905735 | |

| Record name | 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10078-25-8 | |

| Record name | Perphenazine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10078-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perphenazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERPHENAZINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6Q9MQ62M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical methods are used to detect and quantify perphenazine and perphenazine sulfoxide in pharmaceutical formulations?

A2: Liquid chromatography (LC) is a suitable technique for determining both perphenazine and perphenazine sulfoxide levels in pharmaceutical dosage forms. [] This method allows for separating and quantifying both compounds, enabling researchers to assess the extent of degradation in various formulations.

Q2: Are there studies investigating the pharmacological properties of perphenazine sulfoxide compared to perphenazine?

A3: While limited information is available on the specific pharmacological activity of perphenazine sulfoxide, some studies have explored its properties. Two research papers, "[The pharmacological properties of perphenazine sulfoxide]" [] and "[On the pharmacology of perphenazine sulfoxide]" [], directly address this topic. Unfortunately, the abstracts for these papers are unavailable, limiting our understanding of their findings. Further investigation into these primary sources is needed to gain a comprehensive understanding of perphenazine sulfoxide's pharmacological profile.

Q3: Is there information available regarding the urinary excretion of perphenazine sulfoxide?

A4: Unfortunately, the abstract for the research paper "Urinary excretion of perphenazine and its sulfoxide during administration in oral and long-acting injectable form" [] is unavailable. This study likely provides valuable insights into the metabolic fate of perphenazine and the extent to which it is metabolized into perphenazine sulfoxide. Access to the full text of this paper would be beneficial in understanding the pharmacokinetic profile of both compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI)](/img/structure/B146775.png)

![Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate](/img/structure/B146777.png)